molecular formula C20H24ClNO6 B15190147 (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one CAS No. 124500-21-6

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one

Katalognummer: B15190147
CAS-Nummer: 124500-21-6
Molekulargewicht: 409.9 g/mol
InChI-Schlüssel: OERSGNCEUKFQNH-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one typically involves multiple steps, starting with the preparation of the individual components. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and the specific application. The compound may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Allylamine: An organic compound with a similar amine functional group.

    2-Hydroxy-2-methylpropiophenone: A compound with a similar oxolanone structure.

    Flubendiamide: A compound with a similar chlorophenyl group.

Uniqueness

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

124500-21-6

Molekularformel

C20H24ClNO6

Molekulargewicht

409.9 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;5-(4-chlorophenyl)-3-(piperidin-1-ylmethyl)oxolan-2-one

InChI

InChI=1S/C16H20ClNO2.C4H4O4/c17-14-6-4-12(5-7-14)15-10-13(16(19)20-15)11-18-8-2-1-3-9-18;5-3(6)1-2-4(7)8/h4-7,13,15H,1-3,8-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

OERSGNCEUKFQNH-WLHGVMLRSA-N

Isomerische SMILES

C1CCN(CC1)CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

C1CCN(CC1)CC2CC(OC2=O)C3=CC=C(C=C3)Cl.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.